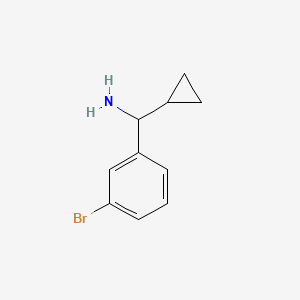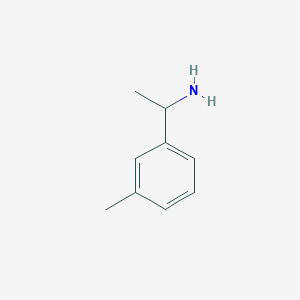
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-on
Übersicht
Beschreibung
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is characterized by a benzazepine core structure with a nitro group at the 8th position. It is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several applications in scientific research:
Biochemische Analyse
Biochemical Properties
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can induce apoptosis by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term exposure to this compound has been associated with sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity . Studies have shown that 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods
the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzazepines and reduced derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its functional derivatives. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that may interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,5-Dihydro-1-benzoazepin-2(3H)-one: Another benzazepine derivative with different functional groups.
3-Nitroacetophenone: Contains a nitro group but has a different core structure.
Uniqueness
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQWTAKTYMLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399232 | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-79-3 | |
| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)






![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)
